2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide
Overview
Description
Mechanism of Action
Mode of Action
It is known that the crystal structure of the compound is stabilized by n–h···o and c–h···o interactions . These interactions result in the formation of dimers and chains , which may influence how the compound interacts with its targets.
Biochemical Pathways
It is known that the compound is synthesized by employing nucleophilic addition–elimination reaction of intermediates . This suggests that the compound may interact with biochemical pathways involving similar reactions.
Result of Action
The compound’s ability to form dimers and chains through n–h···o and c–h···o interactions may have implications for its effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide. For instance, the compound’s thermal stability was determined by TGA, DTA, DSC analysis , suggesting that temperature could affect its stability. Additionally, its absorption at λ max = 298 nm was determined by UV-Vis spectrophotometer , indicating that light exposure could influence its action.
Preparation Methods
The synthesis of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical reagent in proteomics studies to investigate protein interactions and functions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antileishmanial and antimalarial activities.
Material Science: It is used in the synthesis of novel materials with specific properties for industrial applications.
Comparison with Similar Compounds
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide can be compared with other similar compounds, such as:
2-Chloro-n-(1,3,5-dimethyl-1h-pyrazol-4-yl)acetamide: This compound has a similar structure but with one less methyl group, which may affect its reactivity and binding properties.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-5-8(10-7(13)4-9)6(2)12(3)11-5/h4H2,1-3H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJPNEYQAUHDTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354861 | |
Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90153-58-5 | |
Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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